molecular formula C32H40N2O6 B575948 [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate CAS No. 170744-22-6

[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate

Cat. No.: B575948
CAS No.: 170744-22-6
M. Wt: 548.68
InChI Key: GCEPSNAJKGQLFQ-CLJLJLNGSA-N
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Description

The compound “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” is a complex organic molecule characterized by its multiple functional groups, including ester, amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Core Structure: The initial step involves the preparation of the core structure, which includes the butan-2-yl backbone. This can be achieved through aldol condensation or Michael addition reactions.

    Introduction of Functional Groups: The next steps involve the introduction of the tert-butylbenzoyl and prop-2-enylamino groups. This can be done through esterification and amidation reactions, respectively.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule. This step may require the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities, potentially converting them to alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the prop-2-enylamino groups can lead to the formation of oxo derivatives.

    Reduction: Reduction of the ester and amide groups can yield alcohols and amines.

    Substitution: Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, sulfonic acid, or halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of amide and ester groups suggests that it could interact with biological molecules, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] benzoate
  • [(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-methylbenzoate

Uniqueness

The uniqueness of “[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate” lies in its specific combination of functional groups and stereochemistry. The presence of tert-butyl groups on both the benzoyl and benzoate moieties provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the (2S,3S) configuration adds a level of stereochemical complexity that can affect its biological activity and selectivity.

Properties

IUPAC Name

[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O6/c1-9-19-33-27(35)25(39-29(37)21-11-15-23(16-12-21)31(3,4)5)26(28(36)34-20-10-2)40-30(38)22-13-17-24(18-14-22)32(6,7)8/h9-18,25-26H,1-2,19-20H2,3-8H3,(H,33,35)(H,34,36)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEPSNAJKGQLFQ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C(C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)NCC=C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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